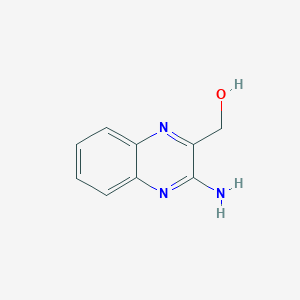
(3-Aminoquinoxalin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Aminoquinoxalin-2-yl)methanol is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its wide range of applications in pharmaceuticals and materials science. This compound is characterized by the presence of an amino group at the 3-position and a hydroxymethyl group at the 2-position of the quinoxaline ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminoquinoxalin-2-yl)methanol typically involves the reaction of quinoxaline derivatives with appropriate reagents. One common method includes the use of oxalomonoimidic acid dimethyl ester or oxalomonoimidic acid diethyl ester, chloro(methylimino)acetic acid ethyl ester, and chloro[(Z)-hydroxyimino]acetic acid ethyl ester . These reagents facilitate the formation of the desired product through a series of condensation and reduction reactions.
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. Techniques such as catalytic hydrogenation and the use of green chemistry principles are employed to ensure environmentally friendly and cost-effective production .
化学反应分析
Types of Reactions: (3-Aminoquinoxalin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce various amino alcohols .
科学研究应用
(3-Aminoquinoxalin-2-yl)methanol has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
作用机制
The mechanism of action of (3-Aminoquinoxalin-2-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the quinoxaline ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Quinoxaline: The parent compound, lacking the amino and hydroxymethyl groups.
Quinazoline: A similar nitrogen-containing heterocycle with different substitution patterns.
Cinnoline: Another isomeric form with distinct chemical properties.
Uniqueness: (3-Aminoquinoxalin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and hydroxymethyl groups allows for versatile chemical modifications and interactions with biological targets .
属性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC 名称 |
(3-aminoquinoxalin-2-yl)methanol |
InChI |
InChI=1S/C9H9N3O/c10-9-8(5-13)11-6-3-1-2-4-7(6)12-9/h1-4,13H,5H2,(H2,10,12) |
InChI 键 |
WWKYGWGHGCCTLP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13674693.png)
![3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13674709.png)


![2-Bromo-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13674730.png)
![6-(Trifluoromethyl)-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B13674737.png)
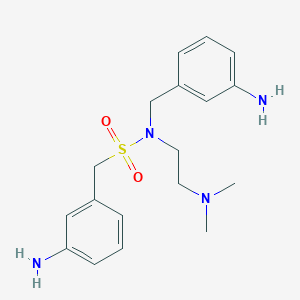
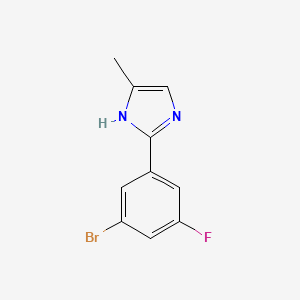
![6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13674754.png)
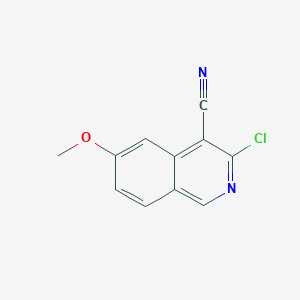
![6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13674773.png)
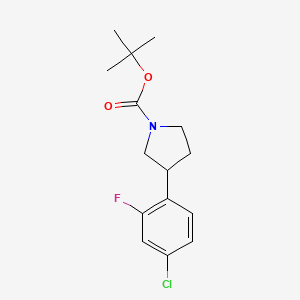
![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13674785.png)

